molecular formula C16H9FN2O4 B5852514 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5852514
M. Wt: 312.25 g/mol
InChI Key: YAOHAHZFYBYJJH-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure.

Scientific Research Applications

The compound 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit promising anticancer activity against various cancer cell lines. This compound has also shown potential as an antimicrobial agent against various bacterial strains.

Mechanism of Action

The mechanism of action of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is not yet fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been proposed that this compound inhibits the growth of cancer cells by interfering with their DNA replication process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one have been studied extensively. This compound has been found to exhibit potent cytotoxicity against various cancer cell lines. It has also been shown to have antimicrobial activity against various bacterial strains. However, the exact mechanism of action of this compound is not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potential as an anticancer and antimicrobial agent. This compound has shown promising results in various preclinical studies. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions that can be explored in the research of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one. One of the possible directions is to investigate the potential of this compound as a therapeutic agent for cancer and bacterial infections. Another direction is to explore the mechanism of action of this compound and its interaction with various cellular components. Additionally, the synthesis of analogs of this compound can be explored to improve its solubility and potency.
Conclusion:
In conclusion, 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has shown promising results in various preclinical studies. This compound has potential applications in the field of medicinal chemistry as an anticancer and antimicrobial agent. The mechanism of action of this compound is not yet fully understood, and further research is needed to explore its potential as a therapeutic agent. The synthesis of analogs of this compound can also be explored to improve its solubility and potency.

Synthesis Methods

The synthesis of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one involves the condensation of 3-fluorobenzaldehyde and 3-nitroacetophenone in the presence of ammonium acetate and glacial acetic acid. This reaction results in the formation of the desired compound with a yield of around 80%.

properties

IUPAC Name

(4Z)-4-[(3-fluorophenyl)methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O4/c17-12-5-1-3-10(7-12)8-14-16(20)23-15(18-14)11-4-2-6-13(9-11)19(21)22/h1-9H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOHAHZFYBYJJH-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

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